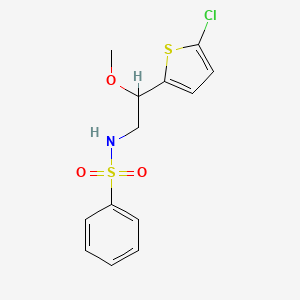

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-{[(5-chlorothiophen-2-yl)methyl]amino}ethyl)methanesulfonamide” is a compound with the molecular formula C8H13ClN2O2S2 and a molecular weight of 268.78402 . It’s related to other compounds such as “2-(5-chlorothiophen-2-yl)morpholine” and “(5-Chlorothiophen-2-yl)methanamine” which have similar structures .

Molecular Structure Analysis

The molecular structure of “N-(2-{[(5-chlorothiophen-2-yl)methyl]amino}ethyl)methanesulfonamide” can be inferred from its molecular formula C8H13ClN2O2S2 . Related compounds such as “2-(5-CHLOROTHIOPHEN-2-YL)ETHANAMINE HYDROCHLORIDE” have a molecular formula of C6H9Cl2NS .

科学的研究の応用

- Research Findings : Researchers synthesized seven new thiazole derivatives related to this compound. These derivatives demonstrated potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. Notably, compounds 5b, 5d, and 5e exhibited the lowest IC50 values and selectivity index (SI) values, making them promising COX-2 inhibitors .

- Results : The same derivatives (5b, 5d, and 5e) showed promising analgesic activity. These compounds may alleviate pain by targeting COX-2 .

- Compound Performance : Compounds 5b, 5d, and 5e demonstrated strong selectivity for COX-2 inhibition, making them attractive candidates for drug development .

- Compound Activity : While less potent than COX-2 inhibition, these compounds still showed encouraging results against COX-1 .

- Compound Effects : Compounds 5d and 5e exhibited significant 5-LOX inhibition, suggesting potential anti-inflammatory benefits .

Anti-Inflammatory Activity

Analgesic Properties

Selective COX-2 Inhibition

COX-1 Inhibition

5-Lipoxygenase (5-LOX) Inhibition

Thiazole Scaffold Exploration

将来の方向性

The future directions for research on “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide” could involve further exploration of its synthesis, mechanism of action, and potential therapeutic applications. Given the therapeutic importance of synthetic thiophene and its derivatives , this compound could be of interest in the field of medicinal chemistry.

特性

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3S2/c1-18-11(12-7-8-13(14)19-12)9-15-20(16,17)10-5-3-2-4-6-10/h2-8,11,15H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJCNRUPRRCNQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=CC=C1)C2=CC=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2357957.png)

![2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole](/img/structure/B2357961.png)

![1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one](/img/structure/B2357962.png)

![5,6-Dimethyl-4-piperazinothieno[2,3-d]pyrimidine](/img/structure/B2357974.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2357978.png)

![2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2357979.png)